2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
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Overview
Description
The compound “2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile” is an organic compound with a molecular weight of 359.78 . It is also known by its IUPAC name "2-amino-6-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1lambda3-thieno[2,3-c]pyridine-3-carbonitrile" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H11ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5,23H,1-2,6,20H2" . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a white crystal or crystalline powder . It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . It has a strong irritating odor .Scientific Research Applications
- Hepatitis C Treatment : Researchers have explored this compound as a key intermediate in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show potential as inhibitors of NS5B, a crucial enzyme in the hepatitis C virus replication cycle .
- Antifungal Agents : Investigating its structural features may lead to the development of new antifungal drugs, especially against gray mold caused by Botrytis cinerea .
- Pesticide Intermediates : The compound plays a role in the fine chemical production of fluopyram, a broad-spectrum fungicide. Fluopyram is known for its extended efficacy and effectiveness against various plant pathogens .
- Functional Materials : Researchers might explore its properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its unique structure could contribute to charge transport or light emission .
- Transition Metal-Catalyzed Reactions : Investigating its reactivity with transition metal catalysts could lead to novel synthetic methodologies. For instance, Pd-catalyzed cross-coupling reactions or C-H functionalization could be explored .
- Quantum Chemical Calculations : Researchers can use computational methods to study its electronic structure, reactivity, and binding interactions. Understanding its behavior at the molecular level aids in predicting its properties and potential applications .
- Process Optimization : In the synthesis of fluopyram, optimizing the reaction conditions for the conversion of 2-amino-3-chloro-5-bromopyridine to 2-amino-3-chloro-5-trifluoromethylpyridine is crucial. Fine-tuning the reaction parameters ensures efficient production .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Catalysis and Synthetic Chemistry
Computational Chemistry and Molecular Modeling
Pharmaceutical Process Development
Safety and Hazards
properties
IUPAC Name |
2-amino-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4S/c15-10-3-7(14(16,17)18)5-21-13(10)22-2-1-8-9(4-19)12(20)23-11(8)6-22/h3,5H,1-2,6,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWWXWKGBBGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)N)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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